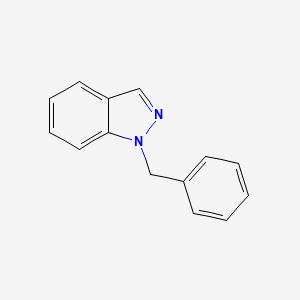

1-benzyl-1H-indazole

Übersicht

Beschreibung

1-benzyl-1H-indazole is a synthetic molecule belonging to the indazole class of compounds. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazoles has been explored using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

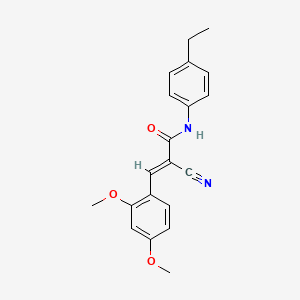

The molecular formula of 1-benzyl-1H-indazole is C14H12N2 . The exact structure would require more specific information or advanced analytical techniques to determine.

Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines readily undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives in good yields . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indazole derivatives, including 1-benzyl-1H-indazole, have been evaluated for their antiproliferative activities against various tumor cell lines, showing potential as anticancer agents .

Anti-inflammatory Applications

Compounds containing the indazole nucleus have shown promise in reducing inflammation in various models, which could be applicable to 1-benzyl-1H-indazole .

Antimicrobial Properties

Indazoles have been recognized for their antibacterial properties, suggesting that 1-benzyl-1H-indazole could be used in developing new antimicrobial agents .

Analgesic Effects

Some indazole derivatives have exhibited excellent analgesic activity, indicating potential use of 1-benzyl-1H-indazole in pain management .

Antihypertensive Potential

The indazole moiety is present in some antihypertensive drugs, hinting at the cardiovascular applications of 1-benzyl-1H-indazole .

Antidepressant Usage

Given the wide variety of medicinal applications of indazoles, including antidepressant effects, 1-benzyl-1H-indazole may also find use in this field .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 1-benzyl-1H-indazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1-benzylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)11-16-14-9-5-4-8-13(14)10-15-16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJHQOWAYSWCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-indazole | |

CAS RN |

43120-25-8 | |

| Record name | 1-benzyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the primary molecular targets of 1-benzylindazole and its derivatives?

A1: Research indicates that 1-benzylindazole derivatives interact with various molecular targets, demonstrating a diverse range of pharmacological activities. Specifically, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole (YC-1), a prominent derivative, exhibits potent activation of soluble guanylate cyclase (sGC) [, , , , ], a key enzyme in the nitric oxide (NO)-cGMP signaling pathway. Additionally, YC-1 has been shown to inhibit Hypoxia-inducible factor-1α (HIF-1α), a transcription factor involved in cellular responses to hypoxia [, , , ].

Q2: How does YC-1's activation of sGC impact downstream signaling?

A2: YC-1 directly activates sGC, leading to increased intracellular cGMP levels []. This elevation in cGMP can activate protein kinase G (PKG) and subsequently impact various cellular processes, including vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle tone [, , , ].

Q3: How does YC-1 affect HIF-1α activity and what are the downstream consequences?

A3: YC-1 has been shown to inhibit HIF-1α activity, leading to decreased expression of HIF-1α target genes such as vascular endothelial growth factor (VEGF) [, , , , ]. This inhibition of HIF-1α can have significant implications for angiogenesis, tumor growth, and cellular responses to hypoxia.

Q4: Does YC-1 affect the expression of other proteins besides HIF-1α?

A4: Yes, in addition to HIF-1α, YC-1 has been shown to downregulate progesterone receptors (PR) in human breast cancer cells, both in vitro and in vivo []. This downregulation of PR subsequently inhibits progestin-dependent VEGF induction and tumor growth.

Q5: Can you elaborate on the role of cGMP-dependent protein kinase (PKG) in YC-1's mechanism of action?

A5: YC-1's activation of sGC increases intracellular cGMP, which in turn activates PKG []. PKG then phosphorylates downstream target proteins involved in various cellular processes, such as smooth muscle relaxation and inhibition of platelet aggregation. This PKG-dependent pathway plays a crucial role in mediating YC-1's physiological effects.

Q6: What is the molecular formula and molecular weight of 1-benzylindazole?

A6: The molecular formula of 1-benzylindazole is C14H12N2, and its molecular weight is 208.26 g/mol.

Q7: How do structural modifications of 1-benzylindazole affect its activity?

A7: While the provided research focuses heavily on YC-1, some insights into SAR can be gleaned. For example, halogenated 1-benzylindazole-3-carboxylic acids, particularly those with substitutions on the benzyl ring, demonstrate potent antispermatogenic activity []. This suggests that modifications to the benzyl ring can significantly impact biological activity and target selectivity.

Q8: What is known about the pharmacokinetics of YC-1?

A8: While detailed pharmacokinetic data is limited in the provided research, studies show that YC-1 can be administered intraperitoneally [] and is capable of crossing the blood-brain barrier []. This suggests potential for both peripheral and central nervous system activity.

Q9: What are some of the in vitro and in vivo models used to study the effects of YC-1?

A9: YC-1's effects have been studied in various in vitro and in vivo models. In vitro studies utilize cell lines such as human breast cancer cells [], rat aortic strips [], and rat renal mesangial cells []. In vivo studies utilize animal models such as rats for investigating effects on blood pressure [, , ], choroidal neovascularization [], and ischemic stroke [].

Q10: Has YC-1 been tested in clinical trials?

A10: While YC-1 is considered a promising compound in preclinical research, it is currently undergoing preclinical trials for various cancer types [] and has not yet been tested in clinical trials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)

![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)

![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)